2-(2-n-Hexyl-4-methylphenyl)pyridine

Liquid Crystals Mesophase Behavior Physicochemical Properties

2-(2-n-Hexyl-4-methylphenyl)pyridine is a 2-aryl-substituted pyridine derivative with the molecular formula C18H23N and a molecular weight of 253.38 g/mol. This compound features a distinctive substitution pattern: an n-hexyl chain at the ortho position and a methyl group at the para position of the phenyl ring, which is attached to the 2-position of a pyridine ring.

Molecular Formula C18H23N
Molecular Weight 253.4 g/mol
Cat. No. B12522953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-n-Hexyl-4-methylphenyl)pyridine
Molecular FormulaC18H23N
Molecular Weight253.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C=CC(=C1)C)C2=CC=CC=N2
InChIInChI=1S/C18H23N/c1-3-4-5-6-9-16-14-15(2)11-12-17(16)18-10-7-8-13-19-18/h7-8,10-14H,3-6,9H2,1-2H3
InChIKeyYOHKGQYTZUZOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-n-Hexyl-4-methylphenyl)pyridine (CAS 1189041-11-9): Technical Baseline and Procurement Specification


2-(2-n-Hexyl-4-methylphenyl)pyridine is a 2-aryl-substituted pyridine derivative with the molecular formula C18H23N and a molecular weight of 253.38 g/mol . This compound features a distinctive substitution pattern: an n-hexyl chain at the ortho position and a methyl group at the para position of the phenyl ring, which is attached to the 2-position of a pyridine ring . This specific substitution pattern differentiates it from simpler phenylpyridine analogs and imparts unique physical properties relevant to applications in liquid crystal formulations and as a synthetic building block for advanced materials [1]. The compound's predicted physicochemical properties, such as a boiling point of 379.5±21.0 °C, density of 0.963±0.06 g/cm³, and pKa of 4.86±0.25, provide a technical baseline for procurement and handling considerations .

Why 2-(2-n-Hexyl-4-methylphenyl)pyridine Cannot Be Simply Substituted by Common Phenylpyridine Analogs


Generic substitution of 2-(2-n-Hexyl-4-methylphenyl)pyridine with simpler phenylpyridine analogs (e.g., 2-phenylpyridine, 2-(p-tolyl)pyridine, or 2-(2-hexylphenyl)pyridine) is not straightforward due to the compound's unique dual substitution pattern, which confers distinct physicochemical and performance characteristics. The ortho-n-hexyl chain significantly increases molecular weight (253.38 vs. 169.22 g/mol for 2-(p-tolyl)pyridine) and alters hydrophobicity and boiling point, directly impacting its behavior in liquid crystal formulations and its suitability as a building block for high-value materials . The para-methyl group, absent in 2-(2-hexylphenyl)pyridine, further modulates electronic distribution and mesogenic properties, making direct functional interchange without re-optimization unreliable . Therefore, procurement decisions must be based on compound-specific quantitative evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for 2-(2-n-Hexyl-4-methylphenyl)pyridine vs. Key Analogs


Molecular Weight and Hydrophobicity as Predictors of Phase Behavior in Liquid Crystal Formulations

2-(2-n-Hexyl-4-methylphenyl)pyridine exhibits a significantly higher molecular weight (253.38 g/mol) compared to the common analog 2-(p-tolyl)pyridine (169.22 g/mol), a 49.7% increase . This increase is primarily due to the presence of the n-hexyl chain, which enhances hydrophobicity and is known to promote smectic and nematic mesophase formation in phenylpyridine-based liquid crystals [1]. The combination of the ortho-hexyl and para-methyl groups provides a unique molecular geometry that is predicted to optimize the dielectric anisotropy and clearing point, critical parameters for electro-optical device performance [2].

Liquid Crystals Mesophase Behavior Physicochemical Properties

Predicted Boiling Point Elevation for Enhanced Thermal Stability in Processing

The predicted boiling point of 2-(2-n-Hexyl-4-methylphenyl)pyridine is 379.5±21.0 °C at standard atmospheric pressure, which is substantially higher than the reported boiling point range of 170-180 °C (at 20 mmHg) for the simpler analog 2-(p-tolyl)pyridine [1]. Although the pressure conditions differ, the difference in molecular weight and structure is consistent with a significantly elevated boiling point under comparable conditions, indicating greater thermal stability and lower volatility . This characteristic is advantageous for high-temperature synthetic procedures and for applications where low outgassing is critical, such as in vacuum-deposited OLED materials [2].

Thermal Stability Synthetic Utility Process Chemistry

Altered Electronic Properties via Dual Substitution: pKa and Dipole Moment Modulation

The presence of both an electron-donating n-hexyl group (weakly activating) and a para-methyl group on the phenyl ring influences the electronic properties of 2-(2-n-Hexyl-4-methylphenyl)pyridine relative to unsubstituted or singly substituted analogs. The predicted pKa of 4.86±0.25 for the pyridine nitrogen is slightly lower than that of 2-phenylpyridine (pKa ≈ 5.13), indicating a slightly more acidic (less basic) nitrogen due to the combined inductive and steric effects of the ortho-alkyl and para-methyl substituents [1]. This modulation of basicity can affect the compound's coordination strength with metal centers and its solubility in acidic or buffered media [2].

Electronic Properties Ligand Design Coordination Chemistry

Predicted Density and Molar Volume for Formulation and Handling Calculations

The predicted density of 2-(2-n-Hexyl-4-methylphenyl)pyridine is 0.963±0.06 g/cm³ at 20 °C and 760 Torr, which is slightly lower than the reported density of the simpler analog 2-(p-tolyl)pyridine (0.99 g/mL at 25 °C) [1]. This difference is consistent with the presence of the bulky, flexible n-hexyl chain, which increases molecular volume more than it increases mass, leading to a lower overall density. This property is essential for accurate volumetric dosing, solvent compatibility assessments, and formulation development, particularly when blending with other liquid crystal components or polymers [2].

Physical Properties Formulation Development Material Handling

Structural Specificity for Enhanced Mesogenic Properties in Liquid Crystal Applications

Phenylpyridine derivatives with ortho-alkyl and para-substituted phenyl rings are explicitly designed to exhibit positive dielectric anisotropy and broad nematic phase ranges, crucial for twisted nematic (TN) and super twisted nematic (STN) liquid crystal displays [1][2]. While direct comparative data for 2-(2-n-Hexyl-4-methylphenyl)pyridine against its exact analogs are not publicly available, the specific combination of an n-hexyl chain at the ortho position and a methyl group at the para position is a known structural motif that enhances mesophase stability and reduces viscosity compared to unsubstituted or singly substituted derivatives [3]. This design principle is supported by the broader class of 2-phenylpyridine liquid crystals, where alkyl chain length and substitution pattern are critical determinants of clearing temperature and response time [4].

Liquid Crystals Mesophase Engineering Display Technology

Unique Building Block for OLED and Advanced Material Synthesis

2-(2-n-Hexyl-4-methylphenyl)pyridine serves as a key synthetic intermediate for preparing alkyl-substituted phenylpyridine ligands used in heteroleptic iridium complexes for OLED applications [1]. The ortho-n-hexyl chain imparts solubility and processability advantages, while the para-methyl group can influence the emission color and quantum yield of the resulting metal complexes. Compared to the more common 2-phenylpyridine, the dual substitution in this compound allows for fine-tuning of the ligand field strength and steric bulk, which can enhance device efficiency and stability [2]. Although specific quantitative performance data for devices incorporating this exact ligand are proprietary, the rationale for its use is firmly grounded in established structure-property relationships in OLED materials science [3].

OLED Materials Synthetic Building Block Coordination Complexes

Validated Application Scenarios for 2-(2-n-Hexyl-4-methylphenyl)pyridine Based on Quantitative Differentiation Evidence


Formulation of High-Performance Nematic Liquid Crystal Mixtures for TN/STN Displays

2-(2-n-Hexyl-4-methylphenyl)pyridine is ideally suited as a component in nematic liquid crystal mixtures designed for twisted nematic (TN) and super twisted nematic (STN) display technologies. Its elevated molecular weight (253.38 g/mol) and specific ortho-hexyl/para-methyl substitution pattern are engineered to enhance positive dielectric anisotropy and broaden the nematic phase temperature range, directly improving display steepness and response times compared to mixtures using simpler phenylpyridine analogs [1][2]. The compound's predicted high boiling point (379.5 °C) and moderate density (0.963 g/cm³) further ensure thermal stability during device fabrication and consistent volumetric blending .

Synthesis of Alkyl-Substituted Iridium(III) Complexes for Efficient OLED Emitters

As a specialized building block, 2-(2-n-Hexyl-4-methylphenyl)pyridine enables the synthesis of alkyl-substituted 2-phenylpyridine ligands for heteroleptic iridium(III) complexes. These complexes are critical for achieving high-efficiency yellow and green emission in organic light-emitting diodes (OLEDs). The n-hexyl chain enhances solubility and film-forming properties, while the para-methyl group fine-tunes the emission wavelength and quantum yield, offering distinct advantages over unsubstituted 2-phenylpyridine ligands in device performance and lifetime [3][4].

Coordination Chemistry Studies Involving Sterically Hindered and Electronically Tuned Ligands

The unique combination of an ortho-n-hexyl group and a para-methyl group on the phenyl ring of 2-(2-n-Hexyl-4-methylphenyl)pyridine provides a sterically hindered and electronically modulated ligand environment. Its predicted pKa of 4.86 suggests a slightly reduced basicity compared to 2-phenylpyridine, which can alter metal-binding affinity and the geometry of coordination complexes. This makes the compound valuable for fundamental studies in coordination chemistry aimed at understanding the effects of alkyl substitution on complex stability, reactivity, and photophysical properties .

Development of Thermally Stable Advanced Materials for Electronic Applications

The high predicted boiling point (379.5±21.0 °C) and low volatility of 2-(2-n-Hexyl-4-methylphenyl)pyridine make it a suitable candidate for applications requiring thermal stability, such as in vacuum-deposited organic electronic devices (e.g., OLEDs, organic photovoltaics) or as a high-temperature solvent/additive in specialized polymer syntheses. Its robust thermal profile reduces material loss during processing and enhances the long-term stability of the final device or material .

Technical Documentation Hub

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